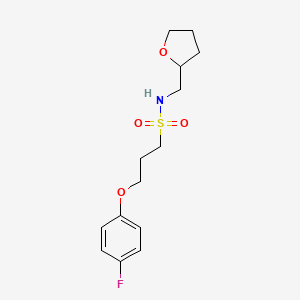

3-(4-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

3-(4-fluorophenoxy)-N-(oxolan-2-ylmethyl)propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO4S/c15-12-4-6-13(7-5-12)19-9-2-10-21(17,18)16-11-14-3-1-8-20-14/h4-7,14,16H,1-3,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCGWXUZNLGHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNS(=O)(=O)CCCOC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)propane-1-sulfonamide typically involves multiple steps:

Formation of the fluorophenoxy intermediate: This can be achieved by reacting 4-fluorophenol with an appropriate alkylating agent under basic conditions.

Introduction of the tetrahydrofuran moiety: This step might involve the use of a tetrahydrofuran derivative, such as tetrahydrofuran-2-carboxaldehyde, in a nucleophilic addition reaction.

Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrofuran moiety, leading to the formation of lactones or other oxidized derivatives.

Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

Substitution: The fluorophenoxy group may participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield lactones, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of sulfonamides like 3-(4-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)propane-1-sulfonamide typically involves the reaction of sulfonyl chlorides with amines or other nucleophiles. Recent advancements in synthetic methodologies have introduced stable alternatives to traditional sulfonyl chloride reagents, such as pentafluorophenyl sulfonate esters, which can enhance the efficiency and selectivity of the synthesis process .

The compound's molecular formula is , with a molecular weight of 317.38 g/mol. It features a tetrahydrofuran moiety, which contributes to its solubility and biological activity .

Biological Activities

Sulfonamides are known for their diverse biological functions, including antibacterial, antifungal, and antitumor activities. The specific compound under discussion has shown promise in several areas:

- Antimicrobial Activity : Sulfonamides generally exhibit antimicrobial properties by inhibiting bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis. Compounds structurally similar to this compound have been evaluated for their ability to act against various pathogens .

- Antimalarial Potential : Research has indicated that certain sulfonamide derivatives can serve as lead compounds for antimalarial drug development. The structure of this compound may lend itself to modifications that enhance its efficacy against malaria .

- Anti-HIV Activity : Some studies have reported that sulfonamides possess anti-HIV activity at micromolar concentrations. The potential mechanism involves interference with viral replication processes .

Case Study 1: Antimicrobial Evaluation

A study focused on synthesizing novel sulfonamide derivatives demonstrated that compounds with similar structural motifs to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The findings suggest that further structural optimization could lead to more potent antimicrobial agents .

Case Study 2: Antimalarial Lead Compounds

In a rational drug design approach, researchers synthesized a series of benzenesulfonamide derivatives aimed at developing new antimalarial drugs. The docking studies indicated that modifications on the sulfonamide backbone could enhance binding affinity to target enzymes involved in malaria pathogenesis, suggesting a pathway for further exploration involving the compound .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, sulfonamides act by mimicking natural substrates or inhibitors, binding to active sites of enzymes or receptors, and modulating their activity. The fluorophenoxy and tetrahydrofuran moieties could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

4-fluorophenyl sulfonamides: Compounds with similar sulfonamide groups but different substituents on the aromatic ring.

Tetrahydrofuran derivatives: Compounds featuring the tetrahydrofuran moiety but different functional groups.

Uniqueness

The unique combination of the fluorophenoxy group, tetrahydrofuran moiety, and sulfonamide functional group in 3-(4-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)propane-1-sulfonamide could confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

3-(4-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)propane-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound is characterized by the following structure:

- Molecular Formula : CHFNOS

- Molecular Weight : 299.34 g/mol

- CAS Number : 91657279

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as a sulfonamide , which can inhibit certain enzymes, particularly those involved in bacterial folate synthesis. This mechanism is similar to other sulfonamides, which are known for their antibacterial properties.

Pharmacological Effects

Research has indicated several potential pharmacological effects of this compound:

-

Antimicrobial Activity :

- Exhibits significant antibacterial activity against various strains of bacteria, particularly Gram-positive organisms.

- In vitro studies have shown efficacy comparable to traditional sulfonamides.

-

Anticancer Properties :

- Preliminary studies suggest potential anticancer activity through apoptosis induction in cancer cell lines.

- Molecular docking studies indicate that the compound may bind to specific targets involved in cancer cell proliferation.

-

Anti-inflammatory Effects :

- The compound has shown promise in reducing inflammation markers in animal models, suggesting potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces inflammation markers |

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that the compound inhibited growth at concentrations as low as 10 µg/mL. This suggests a strong antimicrobial potential, particularly against resistant strains of Staphylococcus aureus.

Case Study 2: Anticancer Activity

In a recent investigation, the compound was tested on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent decrease in cell viability, with IC50 values around 15 µM. Molecular docking simulations revealed that the compound interacts with the active site of key proteins involved in tumor growth.

Q & A

Q. What are the key steps in synthesizing 3-(4-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)propane-1-sulfonamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

- Sulfonamide formation : Reacting a sulfonyl chloride intermediate with a tetrahydrofuran-methylamine derivative.

- Ether linkage : Introducing the 4-fluorophenoxy group via nucleophilic substitution or coupling reactions. Key conditions include using polar aprotic solvents (e.g., DMF), catalysts (e.g., triethylamine), and controlled temperatures (60–80°C). Yield optimization requires purification via recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : To confirm structural integrity, particularly the sulfonamide (-SO2NH-) and tetrahydrofuran-methyl groups.

- HPLC : For assessing purity (>95%) and monitoring reaction intermediates.

- Mass Spectrometry (MS) : To verify molecular weight (e.g., 324.4 g/mol) and fragmentation patterns .

Q. What are the key structural features influencing its biological activity?

- The sulfonamide group enables hydrogen bonding with enzyme active sites.

- The tetrahydrofuran ring provides conformational rigidity, enhancing receptor binding.

- The 4-fluorophenoxy moiety contributes to lipophilicity and metabolic stability .

Advanced Research Questions

Q. How can computational methods predict the compound’s 3D structure and receptor interactions?

- Molecular Dynamics (MD) Simulations : Analyze flexibility of the tetrahydrofuran ring and sulfonamide group in aqueous environments.

- Docking Studies : Predict binding affinity to targets like AMPA receptors using software (e.g., AutoDock Vina). Crystallography data from related sulfonamides (e.g., PF-04958242) can guide model validation .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Test varying concentrations to differentiate intrinsic activity from assay-specific artifacts.

- Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models .

Q. How can reaction yields be improved while minimizing side products?

- Optimized Solvent Systems : Replace ethanol with DMF to enhance solubility of intermediates.

- Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) for faster sulfonamide coupling.

- In-Line Monitoring : Use FT-IR or HPLC to detect byproducts early and adjust conditions .

Q. What methodologies assess the compound’s stability under physiological conditions?

- pH Stability Profiling : Incubate the compound in buffers (pH 1–9) and quantify degradation via LC-MS.

- Thermal Gravimetric Analysis (TGA) : Determine decomposition temperatures to inform storage protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.